

MD-224: A First-in-Class MDM2 Degrader for

Cancer Therapy

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Compound of Interest		
Compound Name:	MD-224	
Cat. No.:	B2951637	Get Quote

A Technical Whitepaper on the Potential of a Novel Anti-Cancer Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, playing a pivotal role in preventing malignant transformation.[1] In approximately half of all human cancers, the p53 pathway is inactivated not by mutation, but through overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[2][4] Consequently, inhibiting the MDM2-p53 interaction to restore p53 function has become an attractive therapeutic strategy for cancers retaining wild-type p53.[5][6]

MD-224 represents a paradigm shift from traditional small-molecule inhibition to targeted protein degradation. It is a first-in-class, highly potent small-molecule degrader of MDM2 based on the Proteolysis Targeting Chimera (PROTAC) concept.[7][8] By inducing the rapid and efficient degradation of the MDM2 protein, MD-224 achieves potent activation of the p53 pathway, leading to profound anti-tumor effects in preclinical models.[8][9] This document provides a comprehensive technical overview of MD-224, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeted Protein Degradation



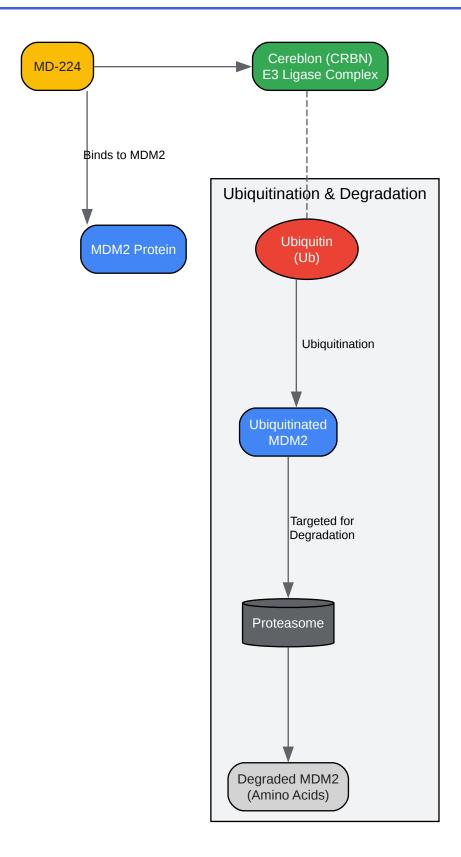




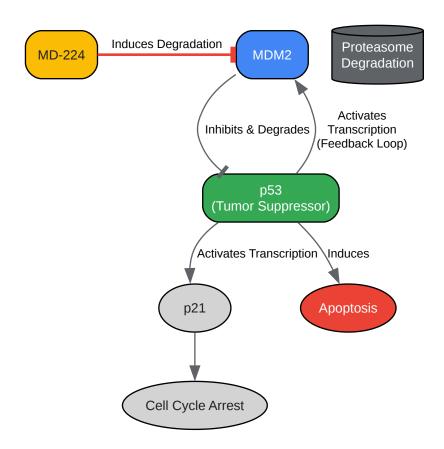
MD-224 is a bifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a potent MDM2 inhibitor (based on MI-1061) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[10][11] This design allows MD-224 to simultaneously bind to MDM2 and the CRBN E3 ligase, forming a ternary complex.[10] This proximity facilitates the transfer of ubiquitin from the E3 ligase to MDM2, tagging it for degradation by the proteasome. [8][10]

The degradation of MDM2 liberates p53 from its negative regulator.[5] This leads to the accumulation and activation of p53, which then translocates to the nucleus to regulate the transcription of its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[1][8] Unlike traditional MDM2 inhibitors which can lead to a compensatory upregulation of MDM2 protein, MD-224 eliminates the protein entirely, offering a more potent and sustained activation of p53.[8][11]

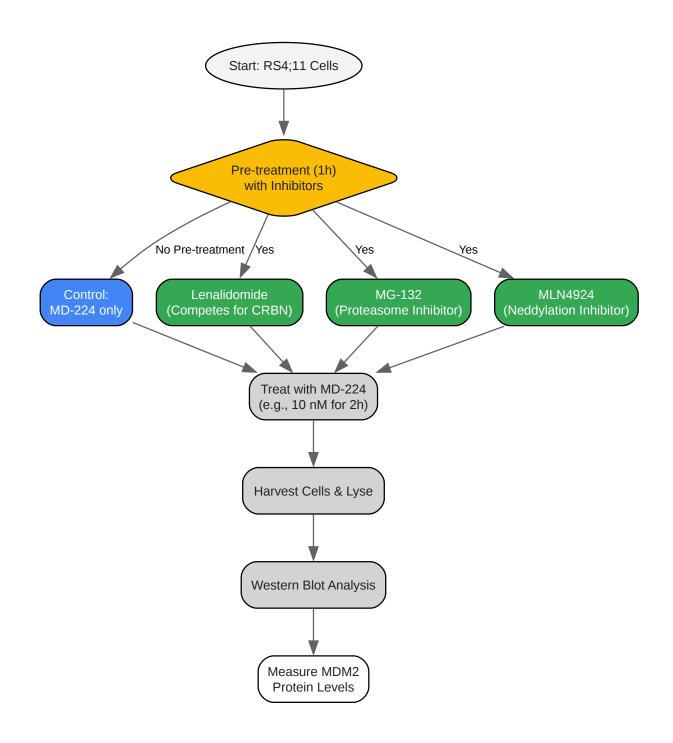












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